Chelerythrine

Catalog No.
S577892
CAS No.
34316-15-9
M.F
C21H18NO4+
M. Wt
348.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chelerythrine

CAS Number

34316-15-9

Product Name

Chelerythrine

IUPAC Name

1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium

Molecular Formula

C21H18NO4+

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C21H18NO4/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22/h4-10H,11H2,1-3H3/q+1

InChI Key

LLEJIEBFSOEYIV-UHFFFAOYSA-N

Synonyms

chelerythrine, chelerythrine chloride, chelerythrine hydroxide, chelerythrine sulfate, norchelerythrine

Canonical SMILES

C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5
  • Gastric cancer: Chelerythrine has been shown to induce a form of programmed cell death called necroptosis in gastric cancer cells. This effect is mediated by targeting a specific protein, thioredoxin reductase 1 (TXNRD1) [].
  • Liver cancer: Research suggests chelerythrine can inhibit the proliferation and migration of liver cancer cells by interfering with their cell cycle and signaling pathways [].
  • Lung cancer: Studies indicate chelerythrine's ability to suppress the growth and invasion of lung cancer cells by targeting specific signaling molecules involved in tumor progression [].

These findings highlight the potential of chelerythrine as a promising candidate for developing novel anti-cancer therapies. However, further research is necessary to elucidate its exact mechanisms of action and address challenges like potential toxicity before clinical application [].

Chelerythrine in Antibiotic Resistance Research

The emergence of antibiotic-resistant bacteria poses a significant global health threat. Recent research has explored the potential of chelerythrine as an adjuvant to combat this growing problem. A study published in 2023 demonstrated that chelerythrine, when combined with the antibiotic colistin, significantly reduced the minimum inhibitory concentration (MIC) against colistin-resistant bacteria. This finding suggests chelerythrine's potential to enhance the efficacy of existing antibiotics against resistant strains. Further investigations are crucial to understand the underlying mechanisms and translate these findings into clinical applications.

Chelerythrine in other research areas

Beyond cancer and antibiotic resistance, research is exploring chelerythrine's potential applications in other areas, including:

  • Neurodegenerative diseases: Studies suggest chelerythrine may offer neuroprotective effects and improve cognitive function in models of neurodegenerative diseases like Alzheimer's and Parkinson's [].
  • Cardiovascular diseases: Research indicates chelerythrine may protect against heart damage caused by conditions like ischemia-reperfusion injury [].

Chelerythrine is a benzophenanthridine alkaloid primarily derived from the plant Chelidonium majus, commonly known as greater celandine. It is characterized by its complex chemical structure, which includes two distinct forms: a positively charged iminium form and a neutral alkanolamine form. This compound has garnered attention for its potent biological activities, particularly as a selective inhibitor of protein kinase C, which plays a crucial role in various cellular signaling pathways .

Chelerythrine acts as a protein kinase C (PKC) inhibitor []. PKC enzymes are involved in various cellular processes, and chelerythrine's interaction with them may influence cell growth, survival, and death []. Additionally, chelerythrine might have other cellular targets besides PKC [].

Chelerythrine undergoes several chemical transformations, particularly involving its iminium bond. The primary metabolic pathway in vivo includes the reduction of this bond and subsequent O-demethylation, leading to the formation of dihydrochelerythrine and other metabolites . In laboratory settings, chelerythrine can also interact with various enzymes, affecting their activity. For instance, it has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in inflammatory responses .

Chelerythrine exhibits a wide range of biological activities:

  • Anticancer Properties: It has been studied for its ability to induce apoptosis in various cancer cell lines, including triple-negative breast cancer. Its mechanism involves disrupting calcium ion homeostasis within cells, leading to apoptosis signaling .
  • Antibacterial Activity: Chelerythrine shows effectiveness against several bacterial strains, including Staphylococcus aureus, by disrupting bacterial cell walls and membranes .
  • Anti-inflammatory Effects: The compound regulates critical signaling pathways involved in inflammation and has shown potential in treating conditions like COVID-19 by modulating immune responses .
  • Protein Kinase C Inhibition: Its role as a protein kinase C inhibitor is significant, as this inhibition can lead to cell cycle arrest in cancer cells .

Chelerythrine can be synthesized through various methods:

  • Extraction from Natural Sources: The primary method involves extracting the compound from the roots of plants such as Zanthoxylum simulans and Chelidonium majus.
  • Chemical Synthesis: Synthetic routes have been developed that involve the construction of the benzophenanthridine framework through multi-step organic reactions. These methods often require specific reagents and conditions to achieve the desired purity and yield of chelerythrine .

Chelerythrine's diverse biological activities make it applicable in several fields:

  • Pharmaceutical Research: It serves as a lead compound for developing new anticancer drugs due to its ability to induce apoptosis selectively in cancer cells.
  • Antimicrobial Treatments: Its antibacterial properties are being explored for potential use in combating antibiotic-resistant bacteria.
  • Inflammatory Disease Management: Given its anti-inflammatory effects, chelerythrine may be useful in treating diseases characterized by excessive inflammation, such as autoimmune disorders .

Research has highlighted various interactions involving chelerythrine:

  • Enzyme Interactions: Studies indicate that chelerythrine can modify enzymes such as CYP3A4 through covalent binding, impacting drug metabolism .
  • Receptor Binding: It has been shown to interact with G-protein-coupled receptors, affecting signaling pathways related to pain and inflammation .
  • Cellular Mechanisms: Chelerythrine influences several cellular mechanisms by modulating ion channels and transporters, contributing to its apoptotic effects on cancer cells .

Several compounds share structural similarities with chelerythrine, each exhibiting unique properties:

CompoundStructure TypeBiological ActivityUnique Features
SanguinarineBenzophenanthridineAnticancer, antibacterialAssociated with severe side effects
BerberineIsoquinoline alkaloidAntimicrobial, anti-inflammatoryBroad-spectrum antimicrobial activity
MorphinePhenanthrene alkaloidAnalgesicStrong pain relief properties
PalmatineIsoquinoline alkaloidAntimicrobialLess potent than chelerythrine

Chelerythrine's unique combination of potent protein kinase C inhibition and selective apoptosis induction distinguishes it from these similar compounds. While many share antibacterial or anticancer properties, chelerythrine's specific mechanisms of action and lower toxicity profiles make it particularly noteworthy in pharmacological research .

Molecular Structure and Formula (C₂₁H₁₈NO₄⁺)

Chelerythrine is a benzophenanthridine alkaloid with the molecular formula C₂₁H₁₈NO₄⁺, representing a quaternary ammonium cation with a molecular weight of 348.37192 grams per mole [2] [7] [26]. The International Union of Pure and Applied Chemistry name for this compound is 1,2-dimethoxy-12-methyl [1] [3]benzodioxolo[5,6-c]phenanthridin-12-ium [2] [4]. The exact mass of chelerythrine has been determined to be 348.123047 grams per mole through high-resolution mass spectrometry [26] [29].

The compound is registered under Chemical Abstracts Service number 34316-15-9 and bears the molecular descriptor code MFCD00270393 [2] [4] [7]. Structurally, chelerythrine consists of a rigid tetracyclic framework comprising four fused aromatic rings that form the characteristic benzophenanthridine skeleton [1] [35]. The molecule features a permanently positively charged quaternary nitrogen atom at position 12, which distinguishes it from other related alkaloids [1] [35].

The structural architecture includes two methoxy substituents at positions 1 and 2, providing specific chemical reactivity and spectroscopic characteristics [20]. Additionally, a methylenedioxy bridge spans positions 2 and 3 of one of the benzene rings, creating a five-membered dioxole ring that contributes to the molecule's planar geometry [20]. The quaternary nitrogen bears a methyl substituent, completing the charged iminium system that defines the compound's primary structural form [20].

Physical and Chemical Characteristics

Table 1: Physical and Chemical Properties of Chelerythrine

PropertyValueReference
Molecular Weight (g/mol)348.37192 [2] [7] [26]
Exact Mass (g/mol)348.123047 [26] [29]
Melting Point (°C)195-205 [7] [9] [13]
Boiling Point (°C)496.37 (estimate) [7]
Density (g/cm³)1.2985 (estimate) [7]
Refractive Index1.5614 (estimate) [7]
Polar Surface Area (Ų)40.80000 [9] [26]
Partition Coefficient (LogP)0.72060 [7] [26]
Flash Point (°C)219.3 [9]

Chelerythrine exhibits distinctive physical characteristics that reflect its quaternary ammonium structure and aromatic nature [7]. The compound appears as a light yellow to dark orange crystalline solid, with the color variation depending on purity and crystalline form [7] [13]. The melting point range of 195-205°C indicates good thermal stability under normal laboratory conditions [7] [9] [13].

The compound demonstrates hygroscopic properties, readily absorbing moisture from the atmosphere, which necessitates storage under desiccated conditions at temperatures below -20°C [7]. Solubility characteristics reveal moderate dissolution in polar aprotic solvents, with dimethyl sulfoxide accommodating approximately 11 milligrams per milliliter [6]. In contrast, chelerythrine shows limited solubility in water, methanol, and chloroform, requiring sonication for optimal dissolution [7].

Chemical stability studies indicate that chelerythrine maintains structural integrity under acidic conditions but undergoes pH-dependent conformational changes in alkaline environments [11] [35]. The compound's partition coefficient of 0.72060 suggests moderate lipophilicity, enabling membrane permeation while retaining sufficient hydrophilicity for biological interactions [7] [26].

Structural Conformations: Iminium and Pseudo-base Forms

Chelerythrine exists in two distinct structural conformations that interconvert based on solution pH: the positively charged iminium form and the neutral pseudo-base (alkanolamine) form [1] [35]. This pH-dependent equilibrium represents a fundamental characteristic of quaternary benzophenanthridine alkaloids and significantly influences the compound's biological and chemical properties [35].

Table 2: Conformational Analysis of Chelerythrine

ParameterIminium FormPseudo-base FormReference
pH Stability Range1.0-6.08.5-11.0 [1] [35]
Charge State+1 (permanent)Neutral [1] [35]
Structural ConfigurationPlanar quaternary system6-hydroxy-5,6-dihydro derivative [1] [35]
DNA Binding AffinityStrong (Kd ~ 10⁻⁶ M)No binding [14] [35]
Equilibrium Constant (pKR⁺)8.51-9.318.51-9.31 [11]

The iminium form predominates under physiological acidic conditions (pH 1.0-6.0) and represents the biologically active conformation for most pharmacological effects [1] [35]. In this state, the positive charge is delocalized across the aromatic system, maintaining planarity and enabling intercalative interactions with nucleic acids [1] [35]. The quaternary nitrogen at position 12 remains permanently protonated, creating an electrostatic driving force for cellular uptake and mitochondrial accumulation [35].

Conversely, the pseudo-base form becomes predominant in alkaline conditions (pH 8.5-11.0) through nucleophilic attack by hydroxide ions at position 6 [1] [35]. This transformation converts the planar aromatic system to a three-dimensional structure with sp³ hybridization at carbon-6, forming 6-hydroxy-5,6-dihydrochelerythrine [1] [35]. The neutral pseudo-base exhibits altered binding characteristics, showing enhanced affinity for proteins such as bovine serum albumin compared to the iminium form [35].

The equilibrium between these conformations is governed by a pKR⁺ value ranging from 8.51 to 9.31, depending on ionic strength and electrolyte composition [11]. Studies demonstrate that increasing concentrations of various acids (hydrochloric acid, nitric acid, sulfuric acid, phosphoric acid) shift the equilibrium toward more alkaline pH values, with the most significant effects observed for phosphoric acid and sulfuric acid [11].

Spectroscopic Profiles and Analytical Fingerprinting

Chelerythrine exhibits characteristic spectroscopic signatures that enable precise identification and quantitative analysis across multiple analytical platforms [11] [12] [20]. The compound's spectroscopic properties reflect its structural features and conformational states, providing comprehensive fingerprinting capabilities for analytical applications [11] [20].

Table 3: Spectroscopic Characteristics of Chelerythrine

TechniqueParameterValue/AssignmentConditionsReference
¹H Nuclear Magnetic ResonanceAromatic protonsδ 7.85, 7.69, 7.53, 7.31, 7.14DMSO-d₆, 500 MHz [20]
¹H Nuclear Magnetic ResonanceMethylenedioxyδ 6.12-6.15 (2H, OCH₂O)DMSO-d₆, 500 MHz [20]
¹H Nuclear Magnetic ResonanceN-methylδ 2.56 (3H, s)DMSO-d₆, 500 MHz [20]
¹H Nuclear Magnetic ResonanceMethoxy groupsδ 3.87, 3.83 (3H each, s)DMSO-d₆, 500 MHz [20]
Ultraviolet-Visible SpectroscopyAbsorption maxima (iminium)λmax = 268, 316, 339, 405 nmpH 2.5-8.0 [11]
Ultraviolet-Visible SpectroscopyAbsorption maxima (alkaline)λmax = 280, 316 nmpH 8.0-11.0 [11]
Fluorescence SpectroscopyEmission (iminium)λem = 550-582 nmAcidic conditions [12] [33]
Fluorescence SpectroscopyEmission (pseudo-base)λem = 410-428 nmAlkaline conditions [12] [33]

Nuclear magnetic resonance spectroscopy provides definitive structural characterization through distinct chemical shift patterns [20]. The aromatic region displays multiple signals between δ 7.14 and 7.85, reflecting the complex electronic environment of the fused ring system [20]. The characteristic methylenedioxy bridge appears as a distinct signal at δ 6.12-6.15, while the quaternary N-methyl group resonates at δ 2.56 [20]. Two methoxy substituents generate separate signals at δ 3.87 and 3.83, enabling positional assignment through two-dimensional correlation experiments [20].

Ultraviolet-visible absorption spectroscopy reveals pH-dependent spectral transitions that correspond to the iminium-pseudo-base equilibrium [11]. Under acidic conditions, the iminium form exhibits four characteristic absorption bands at 268, 316, 339, and 405 nanometers [11]. Upon pH increase to alkaline conditions, the spectrum transforms to show primary absorption at 280 nanometers with a secondary band at 316 nanometers [11]. These spectral changes occur reversibly and provide quantitative measures of conformational populations [11].

Fluorescence spectroscopy demonstrates remarkable sensitivity to structural conformation, with quantum yields of 0.13 for the iminium form in methanol and 0.15 for the pseudo-base form in aqueous solution [12]. The iminium form emits yellow-green fluorescence at 550-582 nanometers, while the pseudo-base exhibits blue fluorescence at 410-428 nanometers [12] [33]. These distinct emission profiles enable real-time monitoring of pH-dependent structural transitions and provide sensitive detection methods for analytical applications [12] [33].

XLogP3

4.6

Hydrogen Bond Acceptor Count

4

Exact Mass

348.12358306 g/mol

Monoisotopic Mass

348.12358306 g/mol

Heavy Atom Count

26

UNII

E3B045W6X0

Related CAS

3895-92-9 (chloride)
478-03-5 (hydroxide)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (50%): Fatal if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

34316-15-9

Wikipedia

Chelerythrine
Brodifacoum

Dates

Modify: 2023-08-15

Characterizing the cytotoxic effects and several antimicrobial phytocompounds of Argemone mexicana

Danielle Annette Orozco-Nunnelly, Jeffery Pruet, Clara Patricia Rios-Ibarra, Estefany Lucia Bocangel Gamarra, Theodore Lefeber, Teodora Najdeska
PMID: 33826680   DOI: 10.1371/journal.pone.0249704

Abstract

Commonly called the Mexican prickly poppy, Argemone mexicana is a stress-resistant member of the Papaveraceae family of plants that has been used in traditional medicine for centuries by indigenous communities in Mexico and Western parts of the United States. This plant has been exploited to treat a wide variety of ailments, with reported antimicrobial and antioxidant properties, as well as cytotoxic effects against some human cancer cell lines. Due to its various therapeutic uses and its abundance of secondary metabolites, A. mexicana has great potential as a drug discovery candidate. Herein, the germination conditions of A. mexicana are described and the cytotoxic activities of different parts (seeds, leaves, inner vs. outer roots) of the plant from methanol or hexane extracts are preliminarily characterized against cells of seven unique organisms. When comparing 1 mg of each sample normalized to background solvent alone, A. mexicana methanol outer root and leaf extracts possessed the strongest antimicrobial activity, with greatest effects against the Gram-positive bacteria tested, and less activity against the Gram-negative bacteria and fungi tested. Additionally, using the MTT colorimetric assay, the outer root methanol and seed hexane extracts displayed pronounced inhibitory effects against human colon cancer cells. Quantification of c-MYC (oncogene) and APC (tumor suppressor) mRNA levels help elucidate how the A. mexicana root methanol extract may be affecting colon cancer cells. After ultra-performance liquid chromatography coupled with mass spectrometry and subsequent nuclear magnetic resonance analysis of the root and leaf methanol fractions, two main antibacterial compounds, chelerythrine and berberine, have been identified. The roots were found to possess both phytocompounds, while the leaf lacked chelerythrine. These data highlight the importance of plants as an invaluable pharmaceutical resource at a time when antimicrobial and anticancer drug discovery has plateaued.


Chelerythrine Ameliorates Pulmonary Fibrosis via Activating the Nrf2/ARE Signaling Pathway

Ling Peng, Li Wen, Qingfeng Shi, Feng Gao, Bin Huang, Changming Wang
PMID: 33580396   DOI: 10.1007/s12013-021-00967-0

Abstract

Chelerythrine (CHE) is a natural benzophenanthridine alkaloid, which has shown its anti-fibrosis activity in kidney and liver, while the impact of CHE in pulmonary fibrosis is still unclear. This study is developed to explore the impact and mechanism of CHE in pulmonary fibrosis. Pulmonary fibrosis mouse models were established through intratracheal injection of bleomycin (BLM), after which the mice were intraperitoneally injected with CHE (0.375 or 0.75 mg/kg/d) every other day. The mice were sacrificed at the 28th day to collect blood serum, bronchoalveolar lavage fluid (BALF), and pulmonary tissues. Then, the severity of pulmonary fibrosis and the expression of nuclear factor erythroid 2 [NF-E2]-related factor 2 (Nrf2) in the pulmonary tissues were detected. Western blot analysis quantified the expressions of fibronectin and alpha-smooth muscle actin (α-SMA). The levels of 4-hydroxynonenal (4-HNE), glutathione (GSH), superoxide dismutase (SOD), TGF-β and hydroxyproline (HP) in the BALF, and pulmonary tissues were measured. The expression levels of Nrf2 and its downstream genes, hemeoxygenase-1 (HO-1) and NAD (P) H: quinone oxidoreductase (NQO1) were examined. CHE at the concentration of 0.375 or 0.75 mg/kg/d could attenuate pulmonary fibrosis. CHE injection reduced the expression levels of fibronectin, α-SMA, and TGF-β, upregulated the levels of SOD and GSH and decreased the levels of 4-HNE and HP. Also, CHE increased the expressions of Nrf2, HO-1, and NQO1. Treatment of Nrf2/antioxidant response element (ARE) inhibitor could block the Nrf2/ARE signaling pathway, thus perturbing the inhibition of CHE on BLM-stimulated pulmonary fibrosis in mice. CHE alleviates BLM-induced pulmonary fibrosis in mice through activating the Nrf2/ARE pathway to increase the activity of antioxidant enzymes.


Intracellular Kinase Mechanism of the Cytoprotective Action of Adaptation to Chronic Hypoxia in Anoxia/Reoxygenation of Cardiomyocytes

N V Naryzhnaya, E S Prokudina, A S Skryabina
PMID: 32889568   DOI: 10.1007/s10517-020-04905-7

Abstract

On the model of anoxia/reoxygenation of isolated cardiomyocytes, we studied the role of kinases in the implementation of the cytoprotective effect of chronic continuous normobaric hypoxia (21 days on continuous exposure of rats at 12% O
). Anoxia/reoxygenation of cardiomyocytes from intact rats caused death of 16.5% cells, which was accompanied by the release of lactate dehydrogenase; in suspension of cardiomyocytes from adapted rats, only 6.8% cells died and the release of lactate dehydrogenase was lower by 60%. Incubation of cells with inhibitors of protein kinase C (chelerythrin, 10 mM), protein kinase Cδ (rottlerin, 1 μM), tyrosine kinases (genistein, 50 μM), but not with PI3K inhibitor (wortmannin, 100 nM) eliminated the cytoprotective effect of chronic continuous normobaric hypoxia. Thus, the cytoprotective effect of chronic normobaric hypoxia is realized through activation of protein kinase Cδ and tyrosine kinases, but not through PI3K.


Chelerythrine hydrochloride inhibits proliferation and induces mitochondrial apoptosis in cervical cancer cells via PI3K/BAD signaling pathway

Tianfeng Yang, Rui Xu, Qi Su, Hongying Wang, Feng Liu, Bingling Dai, Bo Wang, Yanmin Zhang
PMID: 32791301   DOI: 10.1016/j.tiv.2020.104965

Abstract

Cervical cancer is the fourth most common female cancer worldwide, and drug targeted therapy plays a crucial role in delaying the progression of cervical carcinoma. Chelerythrine hydrochloride (CHE) is a natural alkaloid, which is a focal point in anti-tumor research. In this study, we investigated the effect of CHE on HeLa cells by using MTT assay, RTCA, and colony formation assay. In addition, the flow cytometric analysis, immunofluorescence staining assay and western blot analysis were performed to study the mechanism of CHE. The results showed that CHE exhibited a significant inhibitory effect in HeLa cells, and it could suppress the expression of PI3K subunits in a dose-dependent manner. Moreover, we found that the treatment of CHE further restrained the downstream AKT/mTOR and PKCα signaling. In addition, CHE induced mitochondrial apoptosis of HeLa cells by regulating the BCL-2 family member's expression. Immunofluorescence staining assay indicated that AIF and Cytochrome C were translocated from mitochondria to cytoplasm or nucleus, and notable changes in mitochondrial morphology of HeLa cells were also observed. Finally, the aberrant expression of CHE led to the mitochondrial apoptosis by upregulating the expression of APAF1, Cleaved-Caspase9, Cleaved-Caspase3, and Cleaved-PARP. In summary, CHE suppresses the proliferation of HeLa cells by trigging the mitochondrial apoptosis through the PI3K/BAD signaling pathway.


Chelerythrine Chloride: A Potential Rumen Microbial Urease Inhibitor Screened by Targeting UreG

Xiaoyin Zhang, Yue He, Zhanbo Xiong, Min Li, Ming Li, Nan Zheng, Shengguo Zhao, Jiaqi Wang
PMID: 34360977   DOI: 10.3390/ijms22158212

Abstract

Inhibition of ruminal microbial urease is of particular interest due to its crucial role in regulating urea-N utilization efficiency and nitrogen pollution in the livestock industry. Acetohydroxamic acid (AHA) is currently the only commercially available urease inhibitor, but it has adverse side effects. The urease accessory protein UreG, which facilitates the functional incorporation of the urease nickel metallocentre, has been proposed in developing urease inhibitor through disrupting urease maturation. The objective of this study was to screen natural compounds as potential urease inhibitors by targeting UreG in a predominant ruminal microbial urease. In silico screening and in vitro tests for potential inhibitors were performed using molecular docking and an assay for the GTPase activity of UreG. Chelerythrine chloride was selected as a potential urease inhibitor of UreG with an inhibition concentration IC
value of 18.13 μM. It exhibited mixed inhibition, with the K
value being 26.28 μM. We further explored its inhibition mechanism using isothermal titration calorimetry (ITC) and circular dichroism (CD) spectroscopy, and we found that chelerythrine chloride inhibited the binding of nickel to UreG and induced changes in the secondary structure, especially the α-helix and β-sheet of UreG. Chelerythrine chloride formed a pi-anion interaction with the Asp41 residue of UreG, which is an important residue in initiating the conformational changes of UreG. In conclusion, chelerythrine chloride exhibited a potential inhibitory effect on urease, which provided new evidence for strategies to develop novel urease inhibitors targeting UreG to reduce nitrogen excretion from ruminants.


Yoda1 and phosphatidylserine exposure in red cells from patients with sickle cell anaemia

R Wadud, A Hannemann, D C Rees, J N Brewin, J S Gibson
PMID: 33208899   DOI: 10.1038/s41598-020-76979-2

Abstract

Phosphatidylserine (PS) exposure is increased in red cells from sickle cell anaemia (SCA) patients. Externalised PS is prothrombotic and attractive to phagocytes and activated endothelial cells and thus contributes to the anaemic and ischaemic complications of SCA. The mechanism of PS exposure remains uncertain but it can follow increased intracellular Ca
concentration ([Ca
]
). Normally, [Ca
]
is maintained at very low levels but in sickle cells, Ca
permeability is increased, especially following deoxygenation and sickling, mediated by a pathway sometimes called P
. The molecular identity of P
is also unclear but recent work has implicated the mechanosensitive channel, PIEZO1. We used Yoda1, an PIEZO1 agonist, to investigate its role in sickle cells. Yoda1 caused an increase in [Ca
]
and PS exposure, which was inhibited by its antagonist Dooku1 and the PIEZO1 inhibitor GsMTx4, consistent with functional PIEZO1. However, PS exposure did not necessitate an increase in [Ca
]
. Two PKC inhibitors were also tested, chelerytherine chloride and calphostin C. Both reduced PS exposure whilst chelerytherine chloride also reduced Yoda1-induced increases in [Ca
]
. Findings are therefore consistent with the presence of PIEZO1 in sickle cells, able to mediate Ca
entry but that PKC was also involved in both Ca
entry and PS exposure.


Plant isoquinoline alkaloids as potential neurodrugs: A comparative study of the effects of benzo[c]phenanthridine and berberine-based compounds on β-amyloid aggregation

Daniela Marasco, Caterina Vicidomini, Pawel Krupa, Federica Cioffi, Pham Dinh Quoc Huy, Mai Suan Li, Daniele Florio, Kerensa Broersen, Maria Francesca De Pandis, Giovanni N Roviello
PMID: 33098838   DOI: 10.1016/j.cbi.2020.109300

Abstract

Herein we present a comparative study of the effects of isoquinoline alkaloids belonging to benzo[c]phenanthridine and berberine families on β-amyloid aggregation. Results obtained using a Thioflavine T (ThT) fluorescence assay and circular dichroism (CD) spectroscopy suggested that the benzo[c]phenanthridine nucleus, present in both sanguinarine and chelerythrine molecules, was directly involved in an inhibitory effect of Aβ
aggregation. Conversely, coralyne, that contains the isomeric berberine nucleus, significantly increased propensity for Aβ
to aggregate. Surface Plasmon Resonance (SPR) experiments provided quantitative estimation of these interactions: coralyne bound to Aβ
with an affinity (K
= 11.6 μM) higher than benzo[c]phenanthridines. Molecular docking studies confirmed that all three compounds are able to recognize Aβ
in different aggregation forms suggesting their effective capacity to modulate the Aβ
self-recognition mechanism. Molecular dynamics simulations indicated that coralyne increased the β-content of Aβ
, in early stages of aggregation, consistent with fluorescence-based promotion of the Aβ
self-recognition mechanism by this alkaloid. At the same time, sanguinarine induced Aβ
helical conformation corroborating its ability to delay aggregation as experimentally proved in vitro. The investigated compounds were shown to interfere with aggregation of Aβ
demonstrating their potential as starting leads for the development of therapeutic strategies in neurodegenerative diseases.


Coronavirus disease 2019 (COVID-19), human erythrocytes and the PKC-alpha/-beta inhibitor chelerythrine -possible therapeutic implication

Mehrdad Ghashghaeinia, Peter Dreischer, Thomas Wieder, Martin Köberle
PMID: 33305655   DOI: 10.1080/15384101.2020.1859197

Abstract

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) causes COVID-19. Until now, diverse drugs have been used for the treatment of COVID-19. These drugs are associated with severe side effects, e.g. induction of erythrocyte death, named eryptosis. This massively affects the oxygen (O
) supply of the organism. Therefore, three elementary aspects should be considered simultaneously: (1) a potential drug should directly attack the virus, (2) eliminate virus-infected host cells and (3) preserve erythrocyte survival and functionality. It is known that PKC-α inhibition enhances the vitality of human erythrocytes, while it dose-dependently activates the apoptosis machinery in nucleated cells. Thus, the use of chelerythrine as a specific PKC-alpha and -beta (PKC-α/-β) inhibitor should be a promising approach to treat people infected with SARS-CoV-2.


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